1-(2-bromo-5-methoxyphenyl)-N-but-3-yn-2-ylmethanesulfonamide
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Overview
Description
1-(2-Bromo-5-methoxyphenyl)-N-but-3-yn-2-ylmethanesulfonamide is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a sulfonamide moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromo-5-methoxyphenyl)-N-but-3-yn-2-ylmethanesulfonamide typically involves multiple steps:
Bromination: The starting material, 2-methoxyphenyl, undergoes bromination to introduce the bromine atom at the 2-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Alkyne Introduction: The brominated intermediate is then subjected to a Sonogashira coupling reaction with a terminal alkyne, such as but-3-yn-2-ylmethanesulfonamide, in the presence of a palladium catalyst and a copper co-catalyst.
Sulfonamide Formation: Finally, the sulfonamide group is introduced through a reaction with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-5-methoxyphenyl)-N-but-3-yn-2-ylmethanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The alkyne moiety can be oxidized to form diketones or reduced to alkenes or alkanes.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate or osmium tetroxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products:
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Scientific Research Applications
1-(2-Bromo-5-methoxyphenyl)-N-but-3-yn-2-ylmethanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 1-(2-bromo-5-methoxyphenyl)-N-but-3-yn-2-ylmethanesulfonamide depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The alkyne and sulfonamide groups can form covalent bonds with active site residues, leading to irreversible inhibition.
Comparison with Similar Compounds
1-(2-Bromo-5-methoxyphenyl)-N-but-3-yn-2-ylamine: Similar structure but lacks the sulfonamide group.
2-Bromo-5-methoxy-N,N-dimethylbenzylamine: Contains a dimethylamine group instead of the alkyne and sulfonamide groups.
Uniqueness: 1-(2-Bromo-5-methoxyphenyl)-N-but-3-yn-2-ylmethanesulfonamide is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both an alkyne and a sulfonamide group allows for diverse chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
1-(2-bromo-5-methoxyphenyl)-N-but-3-yn-2-ylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3S/c1-4-9(2)14-18(15,16)8-10-7-11(17-3)5-6-12(10)13/h1,5-7,9,14H,8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVLPLKQHUWELW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)NS(=O)(=O)CC1=C(C=CC(=C1)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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